Welcome to the BenchChem Online Store!
molecular formula C7H10N4 B8302363 N2-Cyclopropylpyrazine-2,3-diamine

N2-Cyclopropylpyrazine-2,3-diamine

Cat. No. B8302363
M. Wt: 150.18 g/mol
InChI Key: QRMNUWLPWVMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174992B2

Procedure details

To a solution of N2-cyclopropylpyrazine-2,3-diamine (0.6690 g, 4.45 mmol) in THF (22.27 ml) at 50° C. was added CDI (2.89 g, 17.82 mmol, Fluka). The reaction was allowed to stir for 1½ h. The reaction flask was place in an ice bath until the temperature reached 0° C. The flask was raised and water (5 mL) was added dropwise to quench. (Note: if exothermic reaction was detected then flask was placed back into ice bath until it stopped.) The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage SNAP HP-silica gel column (50 g), eluting with a gradient of 1% to 8% MeOH in CH2Cl2, to provide 1 the title compound (0.5578 g, 3.17 mmol, 71.1% yield). LCMS showed product peak at 0.999 min (m+1=177.1). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.95-1.07 (m, 4 H) 2.87-3.00 (m, 1 H) 7.84-7.89 (m, 1 H) 7.89-7.94 (m, 1 H) 11.87 (s, 1 H)
Quantity
0.669 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
22.27 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71.1%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=2)[CH2:3][CH2:2]1.C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1.O>C1COCC1>[CH:1]1([N:4]2[C:5]3=[N:6][CH:7]=[CH:8][N:9]=[C:10]3[NH:11][C:17]2=[O:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.669 g
Type
reactant
Smiles
C1(CC1)NC1=NC=CN=C1N
Name
Quantity
2.89 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
22.27 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1½ h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The flask was raised
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
(Note: if exothermic reaction
CUSTOM
Type
CUSTOM
Details
flask was placed back into ice bath until it
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage SNAP HP-silica gel column (50 g)
WASH
Type
WASH
Details
eluting with a gradient of 1% to 8% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(NC=2C1=NC=CN2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.17 mmol
AMOUNT: MASS 0.5578 g
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.